

# Application Notes: Enzymatic Degradation of Reactive Orange 13 using Laccase

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## Compound of Interest

Compound Name: Reactive orange 13

Cat. No.: B1172145

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## Introduction

Reactive dyes, including the azo dye **Reactive Orange 13**, are extensively used in the textile industry due to their vibrant colors and ability to form covalent bonds with fibers, leading to excellent wash fastness. However, a significant portion of these dyes, estimated at 10-15%, is lost in effluents during the dyeing process.[1] The complex aromatic structure of azo dyes makes them resistant to conventional wastewater treatment methods, and their release into aquatic ecosystems poses a significant environmental threat due to their persistence, potential toxicity, and the formation of carcinogenic aromatic amines under anaerobic conditions.[2][3]

Laccases (EC 1.10.3.2) are multi-copper containing oxidoreductase enzymes that offer a promising green alternative for the treatment of dye-contaminated wastewater.[3][4] These enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds by reducing molecular oxygen to water, without the need for additional co-factors.[3][5] The use of laccase for dye degradation is advantageous as it involves a non-specific free radical mechanism that can avoid the formation of toxic aromatic amines.[2] Laccases sourced from white-rot fungi, such as *Trametes versicolor*, are particularly effective due to their high redox potential.[6]

## Mechanism of Action

The enzymatic degradation of azo dyes by laccase is a complex process. Laccase initiates the degradation by catalyzing a one-electron oxidation of the substrate.[7][8] For phenolic azo dyes, the enzyme oxidizes the phenolic group, generating a phenoxy radical.[2] This is followed

by a second enzymatic oxidation to form a carbonium ion. The unstable intermediates can then undergo further reactions, including asymmetric cleavage of the azo bond ( $-N=N-$ ), desulfonation, deamination, and demethylation, ultimately leading to the breakdown of the chromophore and decolorization of the dye.[3][9] In some cases, laccase can also mediate polymerization of the degradation products.[2][10]

### Factors Influencing Degradation Efficiency

Several factors can influence the efficiency of laccase-catalyzed degradation of **Reactive Orange 13**:

- **pH:** Laccase activity is highly pH-dependent. Fungal laccases typically exhibit optimal activity in a slightly acidic pH range. For instance, laccase from *Trametes versicolor* often shows maximum activity around pH 5.5.[11]
- **Temperature:** The optimal temperature for laccase activity is generally between 30°C and 60°C.[11][12] Immobilization can enhance the thermal stability of the enzyme, allowing it to function at higher temperatures.[12][13]
- **Enzyme Concentration:** Higher concentrations of laccase generally lead to a faster rate of dye decolorization.[12][14]
- **Dye Concentration:** The initial concentration of the dye can affect the degradation rate. At very high concentrations, substrate inhibition may occur.
- **Mediators:** For dyes with high redox potentials that are not easily oxidized by laccase alone, small organic molecules called mediators (e.g., 1-hydroxybenzotriazole or HBT) can be used.[12] These molecules are oxidized by laccase and, in turn, oxidize the dye, effectively expanding the substrate range of the enzyme.[7][15]
- **Immobilization:** Immobilizing laccase on a solid support can significantly enhance its stability, reusability, and tolerance to inhibitors, making it more suitable for industrial applications.[7][16][17] Immobilization can be achieved through methods like entrapment in calcium alginate beads or covalent bonding to carriers like epoxy-activated resins.[1][12]

## Data Presentation

Table 1: General Optimal Conditions for Fungal Laccase Activity

Parameter	Optimal Range	Source(s)
pH	4.0 - 6.0	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[18]</a>
Temperature	30°C - 60°C	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[19]</a>

Table 2: Kinetic Parameters of Laccase for Various Azo Dyes

Azo Dye Substrate	Km (mM)	Vmax (mmol/min/mg)	Source
Acid Orange 67	0.49	189	<a href="#">[14]</a>
Direct Black 166	4.25	33	<a href="#">[14]</a>
Methyl Orange	0.0074 - 0.0082	Not Specified	<a href="#">[15]</a>

Note: Kinetic parameters for **Reactive Orange 13** are not readily available in the provided search results and would need to be determined experimentally. The data for other azo dyes are presented for comparative purposes.

Table 3: Decolorization Efficiency of Various Dyes by Laccase

Dye	Enzyme Source	Conditions	Decolorization (%)	Time (h)	Source(s)
Acid Orange 67	Paraconiothyr ium variable	0.5 U/mL laccase	65.3	1	<a href="#">[14]</a>
Disperse Yellow 79	Paraconiothyr ium variable	0.5 U/mL laccase	53.3	1	<a href="#">[14]</a>
Direct Blue 71	Trametes hirsuta	Free laccase	>50	2	<a href="#">[20]</a>
Congo Red	Streptomyces svinceus	Immobilized laccase	92	24	<a href="#">[9]</a>
Cibacron D- Blue SGL	Agaricus bisporus CU13	Laccase + HBT mediator	60	Not Specified	<a href="#">[12]</a>

## Experimental Protocols

### Protocol 1: Laccase Activity Assay

**Principle:** This protocol measures the activity of laccase using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate. Laccase oxidizes ABTS to its stable green-colored radical cation (ABTS<sup>•+</sup>), which can be quantified spectrophotometrically by measuring the increase in absorbance at 420 nm.

**Materials and Reagents:**

- Laccase solution (e.g., from *Trametes versicolor*)
- ABTS solution (10 mM in distilled water)
- Sodium citrate buffer (100 mM, pH 4.8)
- Spectrophotometer
- Cuvettes

- Micropipettes

Procedure:

- Prepare the reaction mixture in a cuvette by adding 350  $\mu\text{L}$  of sodium citrate buffer (100 mM, pH 4.8) and 50  $\mu\text{L}$  of ABTS solution (10 mM).[19]
- Add 100  $\mu\text{L}$  of the laccase enzyme solution to the cuvette to initiate the reaction.[19]
- Mix gently by inverting the cuvette.
- Immediately measure the change in absorbance at 420 nm over time (e.g., for 1-5 minutes) at a constant temperature (e.g., 25°C).[19]
- Calculate the rate of change in absorbance per minute ( $\Delta A_{420}/\text{min}$ ).

Calculation: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1  $\mu\text{mol}$  of ABTS per minute.[19] The activity can be calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta A_{420}/\text{min}) * V_{\text{total}} / (\epsilon * V_{\text{enzyme}} * d)$$

Where:

- $\Delta A_{420}/\text{min}$  = The initial rate of absorbance increase at 420 nm.
- $V_{\text{total}}$  = Total volume of the reaction mixture (in mL).
- $\epsilon$  = Molar extinction coefficient of ABTS•+ (36,000  $\text{M}^{-1}\text{cm}^{-1}$ ).
- $V_{\text{enzyme}}$  = Volume of the enzyme solution used (in mL).
- $d$  = Path length of the cuvette (usually 1 cm).

## Protocol 2: Enzymatic Degradation of Reactive Orange 13 using Free Laccase

Principle: This protocol outlines the procedure for the decolorization of **Reactive Orange 13** in an aqueous solution using free laccase. The degradation is monitored by measuring the

decrease in the dye's characteristic absorbance peak over time.

#### Materials and Reagents:

- **Reactive Orange 13** stock solution (e.g., 1 g/L in distilled water)
- Laccase solution with known activity (e.g., 1 U/mL)
- Appropriate buffer (e.g., 100 mM Sodium Acetate Buffer, pH 5.5)
- Conical flasks or reaction tubes
- Incubator shaker
- Spectrophotometer

#### Procedure:

- Prepare the reaction mixture in a conical flask. For a final volume of 10 mL, add:
  - 1 mL of **Reactive Orange 13** stock solution (for a final concentration of 100 mg/L).
  - 8 mL of Sodium Acetate Buffer (pH 5.5).
  - 1 mL of laccase solution (for a final activity of 0.1 U/mL).
- Prepare a control flask containing the same components but with heat-inactivated laccase or an equivalent volume of buffer instead of the active enzyme.
- Incubate the flasks at the optimal temperature for the laccase (e.g., 30°C) with gentle agitation (e.g., 150 rpm) for a specified period (e.g., 24 hours).[\[11\]](#)
- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from each flask.
- Centrifuge the aliquot to remove any precipitate, if necessary.
- Measure the absorbance of the supernatant at the maximum wavelength ( $\lambda_{\text{max}}$ ) of **Reactive Orange 13** (this needs to be determined by scanning the dye solution, typically in the visible

range).

## Protocol 3: Monitoring the Degradation of Reactive Orange 13

Principle: The extent of decolorization is quantified by measuring the decrease in absorbance at the dye's  $\lambda_{\text{max}}$ . The percentage of decolorization is calculated relative to the initial absorbance.

Equipment:

- UV-Vis Spectrophotometer

Procedure:

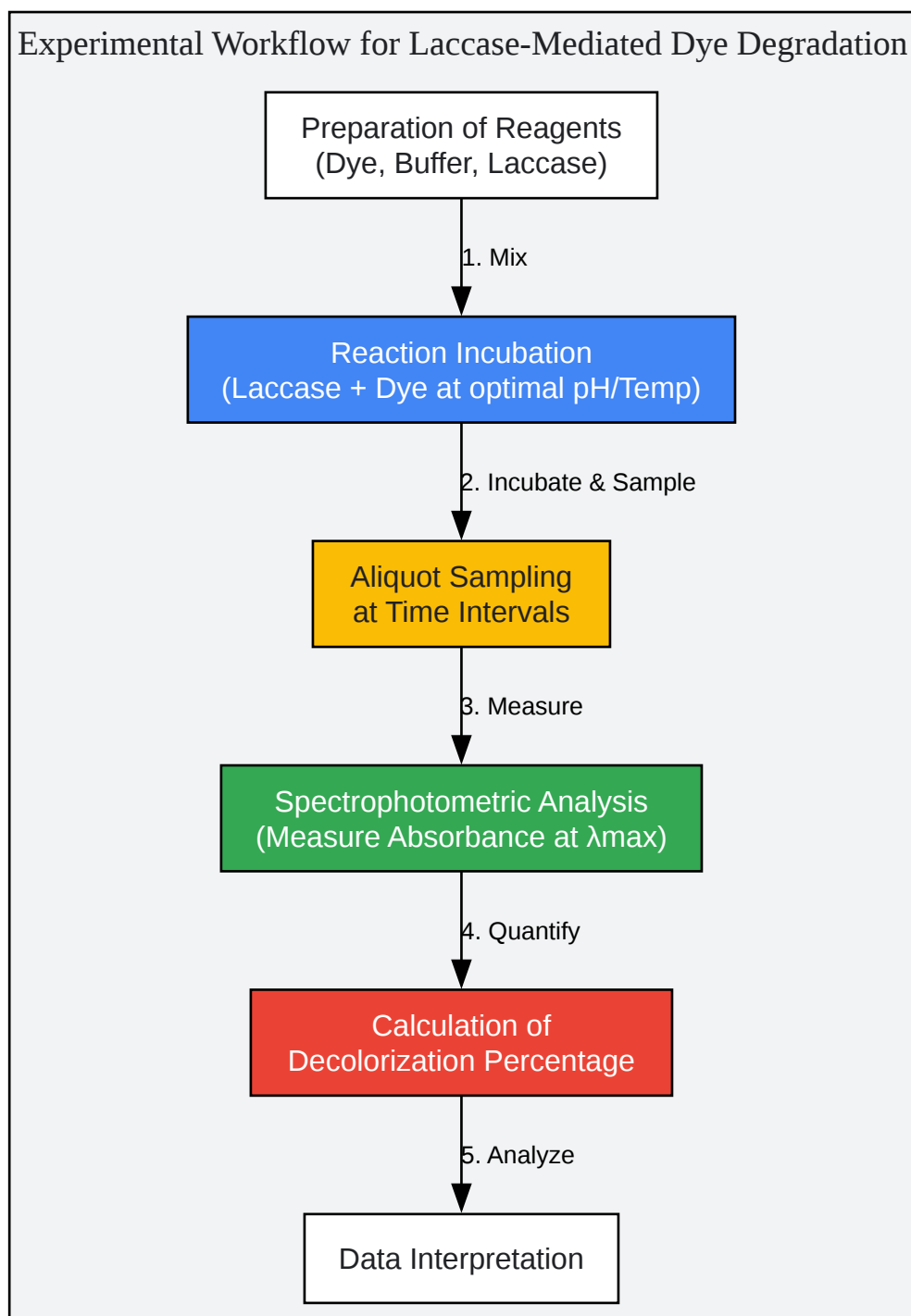
- Determine the  $\lambda_{\text{max}}$  of **Reactive Orange 13** by performing a spectral scan of the initial dye solution (e.g., from 300 to 800 nm).
- Use the absorbance values measured at  $\lambda_{\text{max}}$  from Protocol 2.
- Calculate the decolorization percentage at each time point using the following formula:

$$\text{Decolorization (\%)} = [(A_0 - A_t) / A_0] * 100$$

Where:

- $A_0$  = Initial absorbance of the dye solution at  $\lambda_{\text{max}}$  (at time  $t=0$ ).
- $A_t$  = Absorbance of the dye solution at  $\lambda_{\text{max}}$  at a specific time point ( $t$ ).

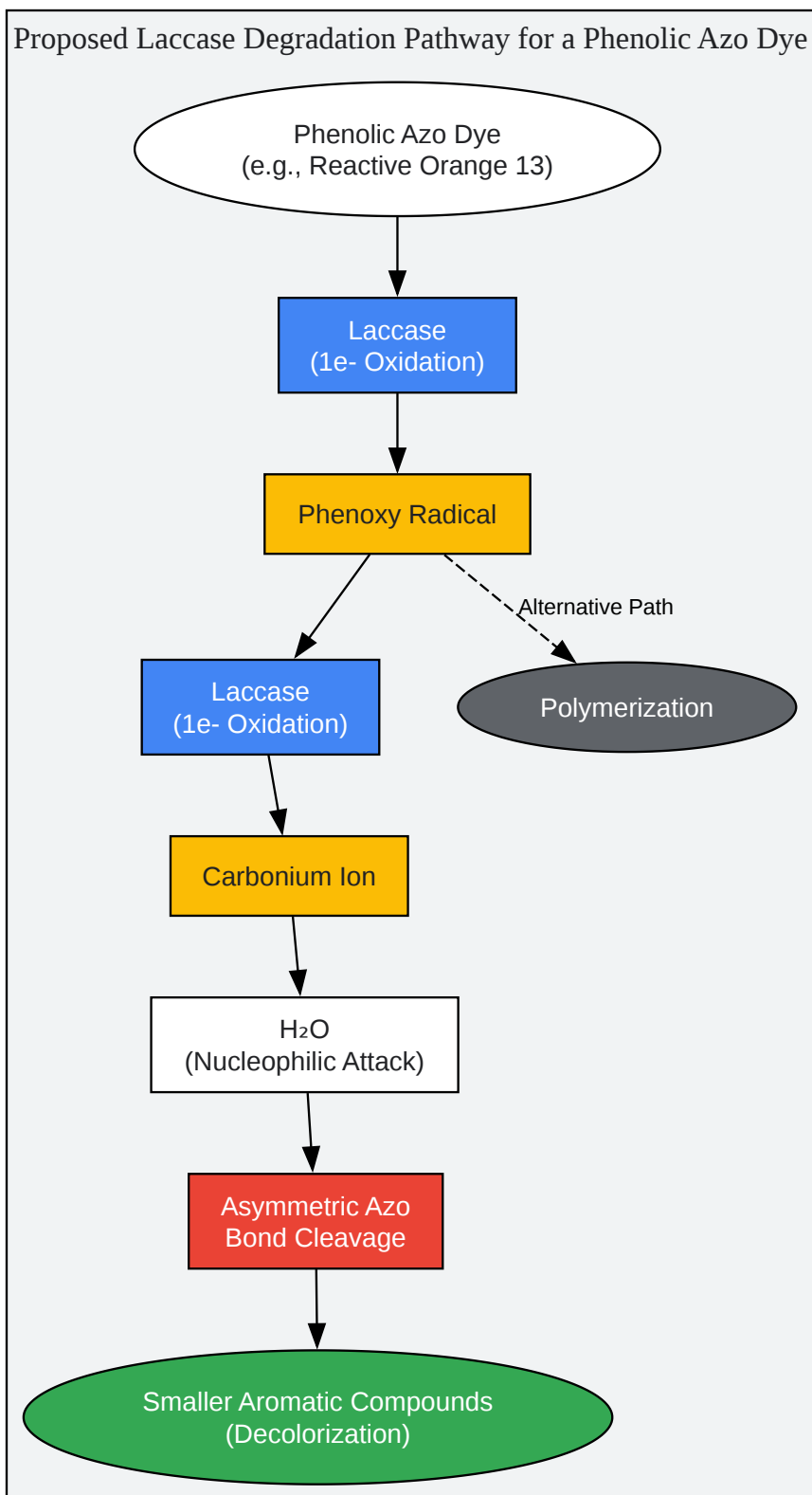
## Mandatory Visualizations



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Caption: Experimental workflow for enzymatic degradation of **Reactive Orange 13**.





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Caption: Proposed mechanism of azo dye degradation by laccase.[2]

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